An In-depth Technical Guide to the Mechanism of Action of C25-140
An In-depth Technical Guide to the Mechanism of Action of C25-140
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of C25-140, a first-in-class, orally active, and selective small-molecule inhibitor of the TRAF6-Ubc13 protein-protein interaction. C25-140 presents a promising therapeutic strategy for autoimmune and chronic inflammatory diseases by targeting a key node in inflammatory signaling pathways.
Core Mechanism of Action
C25-140 directly binds to the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6), sterically hindering its interaction with the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3][4][5] This inhibition is critical because the TRAF6-Ubc13 complex is responsible for the synthesis of Lys63-linked polyubiquitin chains, a non-degradative ubiquitination event that serves as a scaffold for the recruitment and activation of downstream signaling proteins.[2][6] By disrupting the formation of these chains, C25-140 effectively attenuates the activation of the canonical NF-κB pathway, a central regulator of inflammatory and immune responses.[1][2][4] This targeted inhibition has been demonstrated to be effective in various immune and inflammatory signaling pathways, including those initiated by pro-inflammatory cytokines, innate immunity receptors, and antigen receptors.[2][4]
Signaling Pathways Affected by C25-140
The inhibitory action of C25-140 on the TRAF6-Ubc13 interaction has significant downstream effects on multiple signaling cascades that are crucial in the pathogenesis of autoimmune diseases. TRAF6 is a common signaling intermediate for the Interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily and the TNF receptor (TNFR) superfamily.[7]
C25-140 has been shown to efficiently inhibit receptor signaling mediated by IL-1β and TNFα.[1][2][6] It also impacts the T-cell receptor (TCR)-mediated immune response.[2][6] The mechanism involves the reduction of TRAF6 auto-ubiquitination, which in turn leads to decreased phosphorylation of IκBα and subsequent inhibition of NF-κB nuclear translocation and target gene expression.[1][2][3] This ultimately results in reduced secretion of NF-κB-driven inflammatory cytokines such as TNFα and IL-6.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity and pharmacokinetic properties of C25-140.
Table 1: In Vitro Activity of C25-140
| Parameter | Value | Cell Line/System | Conditions |
| Inhibition of TRAF6-mediated ubiquitin chain formation | 10-30 µM | In vitro | 2 hours |
| Reduction of TNFα-induced IκBα phosphorylation | Concentration-dependent | Various cell lines | - |
| Inhibition of NF-κB target gene expression | Concentration-dependent | Various cell lines | - |
Table 2: In Vivo Efficacy of C25-140 in Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Outcome |
| Imiquimod-induced psoriasis | Topical | ~1.5 mg/kg | Twice daily for 6 days | Ameliorated symptoms of psoriasis.[1][2] |
| Collagen-induced arthritis (CIA) | Intraperitoneal (i.p.) | 6-14 mg/kg | Twice daily for 14 days | Dose-dependent improvement of RA disease outcome, including reduced inflammation and structural damage.[1] |
Table 3: Pharmacokinetic Parameters of C25-140 in Mice
| Administration Route | Dosage | Cmax | AUC | t1/2 | Vd |
| Intravenous (i.v.) | 10 mg/kg | 9.7 µg/mL | 274,083 ngmin/mL | 80.62 min | 4.13 L/kg |
| Intraperitoneal (i.p.) | 10 mg/kg | 4.2 µg/mL | 100,000 ngmin/mL | 184 min | 25.6 L/kg |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of C25-140.
Co-Immunoprecipitation to Assess TRAF6-Ubc13 Interaction
This assay is designed to determine the effect of C25-140 on the interaction between TRAF6 and Ubc13 in a cellular context.
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Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency and then transfected with a plasmid encoding HA-tagged TRAF6.
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Compound Treatment: Following transfection, cells are treated with C25-140 at various concentrations or with a vehicle control (e.g., DMSO).
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Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: The cell lysates are incubated with anti-HA antibody-conjugated beads to pull down the HA-TRAF6 protein complexes.
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Washing: The beads are washed multiple times to remove non-specific binding proteins.
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Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against HA (to detect TRAF6) and Ubc13 to assess the amount of co-immunoprecipitated Ubc13.
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Quantification: The band intensities for Ubc13 are normalized to the corresponding HA-TRAF6 band intensities to quantify the effect of C25-140 on the interaction.[2][3][5]
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of TRAF6 in the presence of C25-140.
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Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a complex), ubiquitin, ATP, and recombinant TRAF6.
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Compound Addition: C25-140 is added to the reaction mixture at various concentrations. A vehicle control is also included.
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Initiation and Incubation: The reaction is initiated by the addition of TRAF6 and incubated at 37°C for a specified time (e.g., 60-90 minutes).
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Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
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Western Blotting: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against ubiquitin to detect the formation of polyubiquitin chains. A dose-dependent reduction in the ubiquitin smear indicates inhibition of TRAF6 activity.[3]
Cell-Based NF-κB Signaling Assays (IκBα Phosphorylation)
This assay evaluates the effect of C25-140 on the upstream signaling events leading to NF-κB activation.
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Cell Culture and Treatment: A suitable cell line (e.g., MEF or HeLa) is cultured and pre-treated with C25-140 or a vehicle control for a specified time.
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Stimulation: The cells are then stimulated with an NF-κB activator such as IL-1β or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.[2][3]
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Cell Lysis and Western Blotting: Cells are lysed, and the lysates are subjected to Western blotting using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
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Quantification: The levels of p-IκBα are normalized to total IκBα or the loading control to determine the inhibitory effect of C25-140.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from the initial screening to the in vivo validation of C25-140.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
